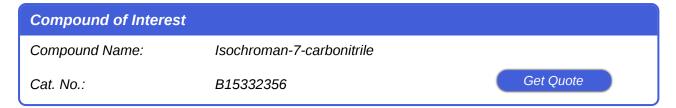


# An In-depth Technical Guide to Isochroman-7-carbonitrile: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isochroman-7-carbonitrile** is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyran ring, with a nitrile group substituted at the 7-position. This molecule belongs to the broader class of isochromans, which are prevalent in various natural products and have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **isochroman-7-carbonitrile**, along with insights into its potential therapeutic applications.

# **Chemical Structure and Properties**

The structural framework of **isochroman-7-carbonitrile** combines the rigidity of the fused ring system with the reactive potential of the nitrile functionality. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.

#### Structure:

• IUPAC Name: 3,4-dihydro-1H-isochromene-7-carbonitrile

Molecular Formula: C10H9NO

• Molecular Weight: 159.19 g/mol



CAS Number: While a specific CAS registry number for isochroman-7-carbonitrile is not readily available in public databases, the related compound, isochroman-7-ol, has the CAS number 1391209-22-5. The existence of commercial suppliers for isochroman-7-carbonitrile confirms its availability and characterization within the chemical industry.

Table 1: Physicochemical Properties of Isochroman-7-carbonitrile (Predicted and Estimated)

Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.	Estimated

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **isochroman-7-carbonitrile** is not extensively published. However, based on the known spectra of the parent isochroman molecule and the characteristic absorbances of the nitrile group, the following spectral properties can be anticipated.

Table 2: Predicted Spectroscopic Data for Isochroman-7-carbonitrile



Technique	Expected Chemical Shifts / Frequencies	
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 7.0-7.5 ppm), benzylic protons (-CH <sub>2</sub> -O-, $\delta$ ~4.5-5.0 ppm), and aliphatic protons (-CH <sub>2</sub> -CH <sub>2</sub> -, $\delta$ ~2.8-4.0 ppm). The exact shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile group.	
<sup>13</sup> C NMR	Aromatic carbons ( $\delta$ 120-140 ppm), nitrile carbon (-C=N, $\delta$ ~115-120 ppm), benzylic carbon (-CH <sub>2</sub> -O-, $\delta$ ~65-75 ppm), and aliphatic carbon (-CH <sub>2</sub> -CH <sub>2</sub> -, $\delta$ ~25-35 ppm). The quaternary carbon attached to the nitrile group would also be observable.	
IR Spectroscopy	A characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2220-2240 cm <sup>-1</sup> . Other significant peaks would include C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.	
Mass Spectrometry	The molecular ion peak (M+) would be observed at m/z = 159. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the pyran ring.	

## **Synthesis and Reactivity**

The synthesis of isochroman derivatives can be achieved through various established organic reactions. The introduction of the nitrile group at the 7-position can be accomplished through several synthetic strategies.

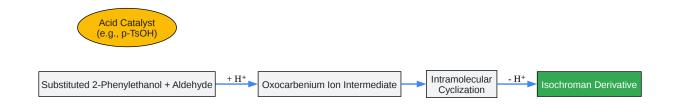
## **Experimental Protocols**

1. Oxa-Pictet-Spengler Reaction (General for Isochroman Core Synthesis):



This is a powerful method for constructing the isochroman skeleton.[1]

- Reactants: A substituted 2-phenylethanol and an aldehyde or its equivalent.
- Catalyst: Typically an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
- Solvent: Anhydrous solvents like dichloromethane (CH2Cl2) or toluene are commonly used.
- Procedure:
  - The substituted 2-phenylethanol and the aldehyde are dissolved in the chosen solvent.
  - The acid catalyst is added, and the mixture is stirred, often at elevated temperatures, until the reaction is complete as monitored by thin-layer chromatography (TLC).
  - The reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.



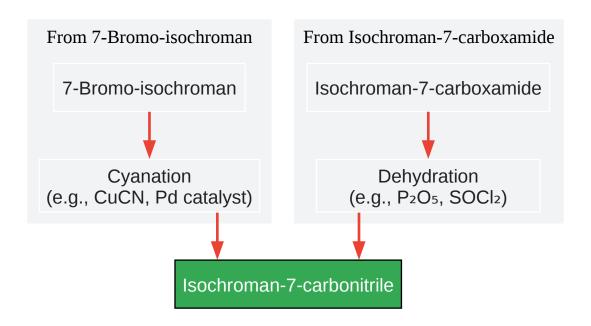
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Caption: Oxa-Pictet-Spengler reaction workflow.

- 2. Synthesis of **Isochroman-7-carbonitrile** from a Precursor (Hypothetical Protocols):
- From 7-Bromo-isochroman via Cyanation:
  - Reactants: 7-Bromo-isochroman and a cyanide source (e.g., copper(I) cyanide or zinc cyanide).



- Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) is often required for such cross-coupling reactions.
- Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2pyrrolidone (NMP).
- Procedure: The reactants and catalyst are heated under an inert atmosphere. The progress of the reaction is monitored, and upon completion, the product is isolated by extraction and purified.
- From Isochroman-7-carboxamide via Dehydration:
  - Reactant: Isochroman-7-carboxamide.
  - Dehydrating Agent: A strong dehydrating agent such as phosphorus pentoxide (P₂O₅),
    thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).
  - Solvent: An inert solvent like dichloromethane or toluene.
  - Procedure: The carboxamide is treated with the dehydrating agent, often with gentle heating. The reaction mixture is then worked up to isolate the nitrile product.



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Caption: Potential synthetic routes to isochroman-7-carbonitrile.

## Reactivity

The **isochroman-7-carbonitrile** molecule offers several sites for further chemical modification:

- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. This versatility allows for the introduction of a wide range of functionalities.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.
- Benzylic Position: The carbon atom at position 1 (benzylic to the fused benzene ring) can be a site for radical or oxidative functionalization.

## **Biological Activity and Signaling Pathways**

While specific studies on the biological activity of **isochroman-7-carbonitrile** are limited, the isochroman scaffold is known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of isochroman have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[1]

#### **Antimicrobial Properties:**

Certain isochroman derivatives have shown potential as antimicrobial agents, exhibiting activity against various strains of bacteria and fungi. The presence of the cyano group might influence this activity, as nitrile-containing compounds are known to possess antimicrobial properties.

#### **Anticancer Activity:**

Analogs of isochroman have been reported to exhibit cytotoxic effects on cancer cell lines.[1] The mechanism of action is often related to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

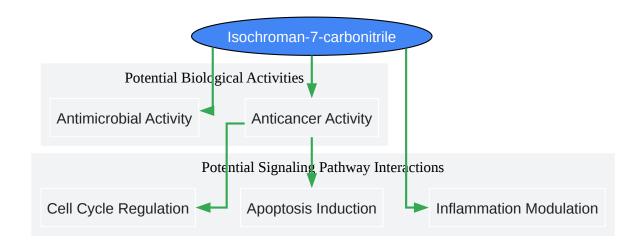
#### Signaling Pathways:



The precise signaling pathways modulated by **isochroman-7-carbonitrile** have not been elucidated. However, based on the activities of related compounds, potential targets could include pathways involved in:

- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle checkpoints.
- Apoptosis: Induction of programmed cell death through modulation of Bcl-2 family proteins or caspase activation.
- Inflammation: Inhibition of pro-inflammatory signaling pathways such as NF-κB.

Further research is required to determine the specific molecular targets and signaling pathways affected by **isochroman-7-carbonitrile**.



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Caption: Potential biological roles of isochroman-7-carbonitrile.

# **Applications in Drug Development**

The structural features of **isochroman-7-carbonitrile** make it an attractive scaffold for the development of new therapeutic agents. Its potential as an intermediate allows for the synthesis of a library of derivatives that can be screened for various biological activities. The



nitrile group, in particular, can act as a key pharmacophoric element or be transformed into other functional groups to optimize drug-like properties.

### Conclusion

**Isochroman-7-carbonitrile** is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is not widely available in the public domain, its structural relationship to other biologically active isochromans suggests that it is a promising candidate for further investigation. This guide has provided a summary of its known and predicted chemical properties, potential synthetic routes, and likely areas of biological relevance. Further research into the synthesis, characterization, and biological evaluation of **isochroman-7-carbonitrile** and its derivatives is warranted to fully explore its therapeutic potential.

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## References

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